molecular formula C7H6ClN3 B1328139 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1040683-00-8

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1328139
CAS RN: 1040683-00-8
M. Wt: 167.59 g/mol
InChI Key: RTDLKNOVHGITIF-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 5-chloropyrrolo[2,3-b]pyridin-4-amine, is an organic compound that is widely used in various scientific research applications. It is a heterocyclic compound containing both nitrogen and chlorine atoms, and is a member of the pyridine family. The compound has a molar mass of 181.58 g/mol, and a melting point of 168–170 °C. It is a colorless to light yellow crystalline solid, and is soluble in water and ethanol.

Scientific Research Applications

Synthesis of Pyrazolopyridines

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is used in the synthesis of pyrazolopyridines. It undergoes condensation with 5-aminopyrazoles and cyclic β-keto ester, leading to the formation of tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines (Toche et al., 2008).

Production of Pyrazolopyridine Annulated Heterocycles

The compound is instrumental in creating pyrazolopyridine annulated heterocycles, which are essential in the study of the substituents' effects on fluorescence properties (Patil et al., 2011).

Synthesis of 5-azaindoles

This compound is used in the synthesis of 5-azaindoles, a process involving nucleophilic substitution-rearrangement with primary amines (Girgis et al., 1989).

Development of Pyrrolopyridines and Pyridopyrimidines

It serves as a building block in the synthesis of various pyrrolopyridines and pyridopyrimidines, which have potential biological activities, including anticancer properties (Mallisetty et al., 2023).

Formation of 5-chloro-7-azaindoles

This compound is also used in the Fischer reaction for synthesizing 5-chloro-7-azaindoles, providing new heterocyclic structures (Alekseyev et al., 2017).

Synthesis of Pyrrolopyrimidines

It plays a role in creating pyrrolopyrimidines, which have potential uses in medicinal chemistry (Voronkov et al., 2006).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is not available, compounds with similar structures have been studied for their biological activities. For instance, a derivative of pyrrolopyridine has shown potent inhibitory activity against FGFR, a family of receptor tyrosine kinases involved in cancer cell proliferation .

Safety and Hazards

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is classified as an acute toxic (category 3) and an eye irritant (category 2) . It’s recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDLKNOVHGITIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649819
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040683-00-8
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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